Benzaldehyde, 2-ethoxy-3-methoxy-, oxime
Description
Contextualization of Oxime Chemistry within Contemporary Organic Synthesis and Materials Science Research
Oxime chemistry represents a cornerstone of modern organic chemistry, providing a versatile platform for molecular construction and the development of advanced materials. numberanalytics.com Oximes, characterized by the C=N-OH functional group, are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). britannica.comwikipedia.org This reaction is fundamental in organic synthesis, where oximes serve as crucial intermediates for producing a wide array of other functional groups and complex molecules, including amines, nitriles, and various heterocyclic compounds. numberanalytics.combritannica.comresearchgate.net The utility of oximes is enhanced by their participation in significant name reactions, such as the Beckmann rearrangement, which converts oximes into amides. wikipedia.org
In recent years, the field has seen a significant expansion of "click chemistry," a set of powerful, reliable, and selective reactions. Oxime formation has emerged as a prominent click reaction due to its high efficiency, rapid reaction rates, and the generation of water as the only byproduct, aligning with the principles of green chemistry. numberanalytics.comrsc.orgresearchgate.net This has propelled the use of oxime chemistry in materials science. numberanalytics.com The dynamic and reversible nature of the oxime bond is particularly valuable for creating dynamic covalent networks, leading to the development of self-healing polymers, tunable hydrogels, and functionalized surfaces. rsc.orgresearchgate.net Furthermore, oxime derivatives are utilized as polymer modifiers and as ligands for creating metal complexes with applications in catalysis and materials science. researchgate.netacs.org
Significance of Substituted Benzaldehyde (B42025) Oximes in Chemical Methodologies and Ligand Design
Substituted benzaldehyde oximes, a specific class of oximes, are of particular interest due to the diverse functionalities that can be introduced onto the benzene (B151609) ring. These substitutions significantly influence the electronic properties and reactivity of the oxime moiety, opening avenues for tailored applications in various chemical methodologies. For instance, research into the photosensitized reactions of substituted benzaldehyde oximes has revealed that their reaction pathways can be tuned based on the electronic nature of the substituents. nih.govacs.org Depending on their oxidation potential, these oximes can react via an electron-transfer or a hydrogen atom transfer mechanism, leading to the formation of the corresponding aldehydes or nitriles. nih.govacs.orguhsp.edu The presence of electron-withdrawing groups, for example, tends to favor the formation of nitriles. nih.gov
The structural versatility of substituted benzaldehyde oximes makes them excellent candidates for ligand design in coordination chemistry and medicinal chemistry. The oxime group itself can coordinate to metal centers, and when combined with other donor atoms on the benzaldehyde scaffold, can form powerful chelating ligands. A notable example is o-(diphenylphosphino)benzaldehyde, which, while not an oxime itself, is a precursor to phosphine-imine ligands through condensation reactions, demonstrating the utility of the benzaldehyde framework in creating hemilabile ligands for catalysis. academie-sciences.fr In medicinal chemistry, substituted benzaldehydes and their derivatives are designed to interact with biological targets. nih.gov Specific benzaldehyde oxime derivatives have been synthesized and investigated for their potential as enzyme inhibitors, such as aldose reductase inhibitors, which are relevant in managing diabetic complications. nih.gov Furthermore, certain α-azolyl-2-substituted benzaldehyde oxime derivatives have been patented for their fungicidal and herbicidal properties, highlighting their importance in agrochemical research. google.com
Current Research Gaps and Objectives for Studies on Benzaldehyde, 2-ethoxy-3-methoxy-, oxime
Despite the broad interest in substituted benzaldehyde oximes, the specific compound This compound remains largely unexplored in the scientific literature. Basic chemical data for this compound is available, as summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 80364-99-4 | guidechem.com |
| Molecular Formula | C₁₀H₁₃NO₃ | guidechem.com |
| Molecular Weight | 195.218 g/mol | guidechem.com |
| IUPAC Name | (NE)-N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
| Precursor | 2-ethoxy-3-methoxybenzaldehyde (B1295153) (CAS: 66799-97-1) | guidechem.com |
The primary research gap is the lack of detailed experimental studies on its synthesis, characterization, reactivity, and potential applications. While its synthesis can be inferred from its precursor, 2-ethoxy-3-methoxybenzaldehyde, via reaction with hydroxylamine, detailed procedural information and yield are not documented in readily available literature. guidechem.com The electronic effects of the combined 2-ethoxy and 3-methoxy substituents on the oxime's properties, such as its pKa and reactivity in established oxime transformations, have not been investigated.
Given the established utility of related compounds, future research objectives for this compound should focus on:
Synthesis and Characterization: Development and optimization of a documented synthetic protocol and comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of physical properties like melting point.
Reactivity Studies: Investigation of its behavior in key organic reactions, such as the Beckmann rearrangement, reduction to the corresponding amine, and hydrolysis. Studying its reaction under photoinduced electron-transfer conditions could provide insights into how the ethoxy and methoxy (B1213986) groups influence the reaction pathway compared to other substituted benzaldehyde oximes. nih.govacs.org
Coordination Chemistry: Exploring its potential as a ligand for various transition metals. The presence of the oxime nitrogen and the ether oxygens could allow for interesting chelating behavior, potentially leading to new catalysts or materials.
Biological Screening: Evaluating its biological activity in assays where other substituted benzaldehyde oximes have shown promise, for instance, as an enzyme inhibitor, antifungal, or antimicrobial agent. nih.govgoogle.com
Addressing these research gaps will provide a more complete understanding of this specific molecule and could uncover novel applications in synthesis, materials science, or medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUOZUMZNHTMTJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of Benzaldehyde, 2 Ethoxy 3 Methoxy , Oxime
Chemo- and Regioselective Synthesis of Benzaldehyde (B42025), 2-ethoxy-3-methoxy-, oxime
Catalytic Strategies for Oxime Formation (e.g., acid-catalyzed, metal-mediated)
The formation of oximes from aldehydes is frequently catalyzed to enhance reaction rates and yields. These strategies are directly applicable to the synthesis of Benzaldehyde, 2-ethoxy-3-methoxy-, oxime.
Acid Catalysis: The classical method for oximation involves the use of an acid catalyst. ijprajournal.com The reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride can be effectively promoted by weak organic acids. For instance, studies on benzaldehyde have shown that oxalic acid in a solvent like acetonitrile (B52724) can lead to excellent yields, often around 95%, within 60 to 90 minutes under reflux conditions. orientjchem.org This method is advantageous due to the low cost and moderate reactivity of the catalyst. Another approach involves using mineral water, which can act as a mild acidic medium, to facilitate the reaction under catalyst-free conditions, providing high yields in short reaction times. ias.ac.in Natural acid catalysts, such as those derived from fruit juices, have also been explored as an environmentally benign option. ijprajournal.com
Metal-Mediated Synthesis: Various metal compounds can catalyze or mediate the formation of oximes. acs.org The role of the metal center is multifaceted; it can promote the generation of a nucleophilic carbanion, activate the nitrosating agent, and stabilize the resulting nitroso intermediate, preventing dimerization before it tautomerizes to the oxime. acs.org While a wide array of metals have been studied for oximation reactions in general, specific application to 2-ethoxy-3-methoxybenzaldehyde (B1295153) would follow these established principles, offering an alternative to traditional acid catalysis.
Table 1: Comparison of Catalytic Strategies for Benzaldehyde Oximation
| Catalyst System | Solvent/Conditions | Typical Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|
| Oxalic Acid | Acetonitrile, Reflux | 55-90 min | 90-95% | orientjchem.org |
| None (Autocatalytic) | Mineral Water/Methanol (B129727) | 10 min | 99% | ias.ac.in |
| Natural Acids (e.g., Citrus Limetta) | Aqueous Extract | Variable | Good | ijprajournal.com |
| Metal Complexes (General) | Organic Solvents | Variable | High | acs.org |
Mechanochemical and Microwave-Assisted Synthetic Approaches
In line with the principles of green chemistry, solventless and energy-efficient methods have been developed for oxime synthesis.
Mechanochemical Synthesis: This approach involves the solvent-free grinding of reactants. rsc.org The reaction to form an oxime can be achieved by simply grinding the corresponding aldehyde (in this case, 2-ethoxy-3-methoxybenzaldehyde) with hydroxylamine hydrochloride and a solid base like sodium hydroxide (B78521) (NaOH) or a catalyst such as bismuth(III) oxide (Bi₂O₃). rsc.orgnih.govresearchgate.net This method is rapid, minimizes waste, and often results in excellent yields, making it a highly efficient and environmentally friendly alternative to solution-phase synthesis. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for oxime synthesis. google.com A typical procedure involves dissolving the substituted benzaldehyde, hydroxylamine hydrochloride, and a base (such as sodium carbonate or sodium acetate) in an organic solvent like methanol or ethanol (B145695) and subjecting the mixture to microwave heating. google.com Reactions can be completed in as little as 3-15 minutes at temperatures between 70-110°C, with high yields. google.com This technique offers significant advantages in terms of speed and energy efficiency over conventional heating methods. mdpi.comnih.gov
Exploration of Green Chemistry Principles in Oxime Synthesis
The synthesis of this compound can be designed to align with the 12 principles of green chemistry. uniroma1.it The goal is to reduce the environmental impact by preventing waste, using safer solvents and reagents, and improving energy efficiency. uniroma1.it
Key green strategies applicable to this synthesis include:
Waste Prevention: Mechanochemical synthesis is a prime example, as it eliminates the need for solvents, thereby preventing waste generation at the source. rsc.orgresearchgate.net
Use of Safer Solvents: When a solvent is necessary, water is an ideal choice due to its non-toxic, non-flammable, and inexpensive nature. nih.gov The use of mineral water, which can also have a catalytic effect, is a particularly attractive option. ias.ac.in
Energy Efficiency: Both mechanochemical and microwave-assisted syntheses are highly energy-efficient. researchgate.netgoogle.com Grinding occurs at room temperature, while microwave heating is significantly faster and more targeted than conventional refluxing. nih.govgoogle.com
Use of Renewable Feedstocks: The exploration of natural acids from plant sources as catalysts aligns with the principle of using renewable resources. ijprajournal.com
Stereoselective Synthesis of Geometric Isomers (E/Z) of this compound
Aldoximes, including this compound, can exist as two geometric isomers, designated as E (anti) or Z (syn). The synthesis of oximes often yields a mixture of these isomers, and controlling the stereochemical outcome is a significant aspect of their chemistry. mdpi.comresearchgate.net
Control and Preference of Syn/Anti Isomerism in Oxime Formation
The ratio of syn to anti isomers formed during the synthesis of an aldoxime can be influenced by several factors, including the reaction conditions and the nature of the substituents on the aromatic ring. It is known that the stability of the isomers can differ, particularly in acidic media, which can promote isomerization. nih.gov
Research on related indole-3-carbaldehyde oximes has shown that acidic conditions favor the isomerization of the anti product to the more stable syn product. nih.gov The ratio can be manipulated by adjusting the pH of the reaction medium; for example, by altering the amount of base (e.g., NaOH) used. nih.gov
Furthermore, specific methods have been developed for the selective synthesis or isolation of a single isomer. One effective technique involves treating a mixture of E and Z isomers in an organic solvent with a protic or Lewis acid under anhydrous conditions. google.com This can cause the selective precipitation of one isomer as an immonium complex, which can then be neutralized with a mild base to yield the pure isomer with greater than 98% stereoselectivity. google.com Temperature also plays a critical role, as it can shift the equilibrium between the isomers. researchgate.net Therefore, for this compound, a mixture of isomers is expected from a standard synthesis, but the ratio can be controlled, and a specific isomer can be isolated by carefully selecting the post-synthesis treatment and reaction conditions. nih.govgoogle.com
Table 2: Factors Influencing E/Z (Syn/Anti) Isomer Ratios in Aldoximes
| Factor | Effect | Example Condition | Reference |
|---|---|---|---|
| pH / Acidity | Acidic conditions can catalyze isomerization, often favoring the thermodynamically more stable isomer. | Using excess acid or controlling the amount of base (NaOH). | nih.gov |
| Temperature | Alters the equilibrium position between isomers. | Varying the reaction or workup temperature. | researchgate.net |
| Reagent-Based Separation | Selective precipitation of one isomer as a salt complex. | Treatment with anhydrous HCl or BF₃ in an organic solvent. | google.com |
| Base Choice (Mechanochemical) | The choice of base (e.g., NaOH vs. Na₂CO₃) can influence the initial isomer ratio. | Grinding with different solid bases. | mdpi.com |
Derivatization and Functionalization Strategies for this compound
Oximes are highly versatile synthetic intermediates, and this compound can be transformed into a variety of other functional groups. researchgate.net These transformations can occur at the oxime moiety itself or on the aromatic ring.
The oxime functional group is a gateway to several important classes of compounds:
Beckmann Rearrangement: In the presence of an acid catalyst (such as sulfuric acid, polyphosphoric acid, or even solid acids like zeolites), the oxime can undergo a Beckmann rearrangement to form the corresponding N-substituted amide, in this case, 2-ethoxy-3-methoxy-N-formylbenzamide. This is one of the most significant reactions of oximes. nih.govresearchgate.net
Reduction to Amines: The oxime can be reduced to the corresponding primary amine ( (2-ethoxy-3-methoxyphenyl)methanamine) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. nih.gov
Dehydration to Nitriles: Dehydration of the aldoxime yields the corresponding nitrile (2-ethoxy-3-methoxybenzonitrile). This transformation can be achieved using a wide range of dehydrating agents. nih.govresearchgate.net
O-Functionalization: The hydroxyl group of the oxime is nucleophilic and can be alkylated or acylated to form oxime ethers and esters, respectively. acs.orggoogle.com These derivatives have their own unique reactivity and applications.
Functionalization can also be directed at the aromatic ring. While post-oximation functionalization is possible, it is often more strategic to modify the precursor, 2-ethoxy-3-methoxybenzaldehyde. For instance, palladium-catalyzed C-H functionalization techniques using transient directing groups can achieve ortho-arylation, chlorination, or bromination of a benzaldehyde substrate before the oxime is formed. nih.gov This approach expands the scope for creating a diverse library of substituted benzaldehyde oximes based on the core structure of this compound.
N-Alkylation and N-Acylation Reactions of Oximes
The oxygen atom of the oxime group in this compound is nucleophilic and can be readily alkylated or acylated to form the corresponding oxime ethers and esters.
N-Alkylation: This transformation involves the reaction of the oxime with an alkylating agent, typically an alkyl halide, in the presence of a base. The base (e.g., NaH, K₂CO₃) deprotonates the hydroxyl group of the oxime, forming an oximate anion which then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction. For this compound, this reaction produces an O-alkyl oxime ether. More recent, advanced methods for N-alkylation utilize visible-light-induced copper metallaphotoredox catalysis, which can couple various N-nucleophiles with a wide range of alkyl bromides at room temperature princeton.edu. Mechanochemical methods, using ball milling with a base like K₂CO₃, also provide an effective and environmentally friendlier, solvent-free alternative for the N-alkylation of related nitrogen-containing compounds like imides nih.gov.
N-Acylation: The acylation of the oxime hydroxyl group can be achieved using acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. nih.gov This reaction converts this compound into its O-acyl oxime derivative. Alternatively, coupling agents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can facilitate the esterification of oximes with carboxylic acids under mild, room temperature conditions organic-chemistry.org. A plausible mechanism for acylation with an acyl chloride involves the nucleophilic attack of the oxime oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.
Interactive Table: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent(s) | Product from this compound | General Reference |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | O-alkyl-2-ethoxy-3-methoxybenzaldehyde oxime | nih.govresearchgate.net |
| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | O-acyl-2-ethoxy-3-methoxybenzaldehyde oxime | nih.gov |
| N-Acylation | Carboxylic Acid, EDCI, DMAP | O-acyl-2-ethoxy-3-methoxybenzaldehyde oxime | organic-chemistry.org |
Beckmann Rearrangement and Related Rearrangement Pathways
The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into a substituted amide or a nitrile. nih.govchemrxiv.org For aldoximes, such as this compound, the reaction typically results in the formation of a nitrile through dehydration. wikipedia.org
The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid, polyphosphoric acid) or treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), which converts the hydroxyl into a good leaving group. nih.gov This is followed by a rearrangement where the group anti-periplanar to the leaving group on the nitrogen migrates. In the case of aldoximes, this migrating group is the aldehydic hydrogen. The subsequent loss of the leaving group and deprotonation leads directly to the formation of a nitrile. Therefore, subjecting this compound to Beckmann conditions is expected to yield 2-ethoxy-3-methoxybenzonitrile (B3059577).
Interactive Table: Beckmann Rearrangement of this compound
| Reagent/Catalyst | Expected Product | General Reference |
| H₂SO₄ | 2-ethoxy-3-methoxybenzonitrile | nih.gov |
| PCl₅ | 2-ethoxy-3-methoxybenzonitrile | wikipedia.org |
| Thionyl Chloride | 2-ethoxy-3-methoxybenzonitrile | nih.gov |
| Cyanuric chloride/ZnCl₂ | 2-ethoxy-3-methoxybenzonitrile | nih.gov |
Cycloaddition Reactions Involving Oximes as Synthons (e.g., [2+2]-cycloadditions, dipolar cycloadditions)
Oximes are valuable precursors for generating nitrile oxides, which are highly reactive 1,3-dipoles used in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions). nih.govcore.ac.uk This reaction is a powerful tool for constructing five-membered heterocyclic rings, such as isoxazoles and isoxazolines. rsc.org
The process begins with the in-situ generation of the nitrile oxide from the aldoxime. A common method involves the oxidation of the aldoxime with an oxidizing agent like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) in the presence of a base. chegg.com For this compound, this step would form 2-ethoxy-3-methoxybenzonitrile oxide. This unstable intermediate is immediately trapped by a dipolarophile, such as an alkene or alkyne, that is present in the reaction mixture. The reaction of 2-ethoxy-3-methoxybenzonitrile oxide with an alkene would yield a substituted isoxazoline, while reaction with an alkyne would produce an isoxazole. The regioselectivity of the cycloaddition is influenced by the electronic properties of both the nitrile oxide and the dipolarophile. nih.gov
Interactive Table: [3+2] Cycloaddition of this compound
| Step | Reagent(s) | Intermediate/Product | General Reference |
| 1. Nitrile Oxide Formation | NaOCl, Base | 2-ethoxy-3-methoxybenzonitrile oxide | chegg.com |
| 2. Cycloaddition | Alkene (R-CH=CH-R') | 3-(2-ethoxy-3-methoxyphenyl)-4,5-disubstituted-isoxazoline | nih.govbsu.edu |
| 2. Cycloaddition | Alkyne (R-C≡C-R') | 3-(2-ethoxy-3-methoxyphenyl)-4,5-disubstituted-isoxazole | nih.gov |
Oxidative Functionalizations and Reductions of the Oxime Moiety
Oxidative Functionalizations: The oxime group is susceptible to various oxidative transformations. Mild oxidation can regenerate the parent carbonyl compound. For instance, photosensitized reactions of benzaldehyde oximes in the presence of sensitizers like chloranil (B122849) can lead to the formation of both the parent aldehyde (2-ethoxy-3-methoxybenzaldehyde) and the corresponding nitrile (2-ethoxy-3-methoxybenzonitrile). nih.govacs.org The formation of these products proceeds through radical intermediates. nih.gov The pathway to the aldehyde involves an iminoxyl radical, while the nitrile is thought to arise from an iminoyl radical intermediate. acs.org
Reductions: The reduction of oximes is a straightforward method for the synthesis of primary amines. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using H₂ gas over a metal catalyst like Palladium on carbon (Pd/C) is a common and effective method. researchgate.net Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ether solvent or sodium cyanoborohydride (NaBH₃CN) in the presence of a Lewis acid catalyst like ZrCl₄ are also highly effective for converting oximes to amines. researchgate.net Applying these methods to this compound would result in the formation of (2-ethoxy-3-methoxyphenyl)methanamine.
Interactive Table: Reduction of this compound
| Reducing Agent(s) | Product | General Reference |
| LiAlH₄ | (2-ethoxy-3-methoxyphenyl)methanamine | researchgate.net |
| H₂ / Pd-C | (2-ethoxy-3-methoxyphenyl)methanamine | researchgate.net |
| NaBH₃CN / ZrCl₄ | (2-ethoxy-3-methoxyphenyl)methanamine | researchgate.net |
Reaction Mechanism Elucidation for this compound Transformations
Detailed Mechanistic Pathways of Oxime Formation
The synthesis of this compound is typically achieved through the condensation reaction of 2-ethoxy-3-methoxybenzaldehyde with hydroxylamine (NH₂OH). ncert.nic.in This reaction is generally carried out in a weakly acidic medium, which is crucial for activating the carbonyl group without excessively protonating the nucleophilic hydroxylamine.
The mechanism proceeds in two main stages:
Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-ethoxy-3-methoxybenzaldehyde. This leads to the formation of a zwitterionic tetrahedral intermediate. A rapid proton transfer from the nitrogen to the oxygen atom results in a neutral carbinolamine intermediate.
Dehydration: Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then assists in the elimination of the water molecule, forming a protonated imine (an iminium ion). Final deprotonation of the nitrogen by a base (such as water or the conjugate base of the acid catalyst) yields the final product, this compound, and regenerates the acid catalyst. ncert.nic.in
Understanding N-O Bond Fragmentation and Iminyl Radical Generation
The N-O bond in oximes is relatively weak and can be cleaved under certain conditions to generate highly reactive nitrogen-centered radicals, specifically iminyl radicals. nih.gov This fragmentation is a key step in several advanced synthetic transformations.
Generation of the iminyl radical from this compound or its O-aryl ether derivatives can be initiated through several methods:
Photoredox Catalysis: Visible-light-mediated single-electron transfer (SET) can initiate the fragmentation. For O-aryl oxime ethers, an excited photocatalyst can reduce the aryl group, forming a radical anion. This intermediate then fragments by cleaving the weak N-O bond to release the iminyl radical and a phenoxide anion. nih.gov
Reductive Cleavage: Strong single-electron reducing agents, such as samarium diiodide (SmI₂), can promote the reductive cleavage of the N-O bond in oxime ethers to generate iminyl radicals. organic-chemistry.org
Oxidative Pathways: Under certain photoinduced electron transfer conditions, an electron transfer-proton transfer (ET-PT) sequence can form an iminoxyl radical. nih.govacs.org Subsequent reactions can lead to the formation of an iminoyl radical, which is a precursor to nitriles. nih.gov
Once generated, the 2-ethoxy-3-methoxybenzyliminyl radical is a versatile intermediate. Its fate depends on the reaction conditions and the molecular structure. It can undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule, or it can be involved in intermolecular addition reactions. organic-chemistry.orgrsc.org Alternatively, it can fragment further, for instance, via β-scission, which can lead to the formation of nitriles. nih.gov
Acid-Catalyzed Oxime Exchange Mechanisms
The exchange of the oxime functional group in this compound is a crucial transformation that can be facilitated by acid catalysis. This process, while not extensively documented for this specific molecule, follows well-established mechanistic pathways for substituted benzaldehyde oximes. The reaction allows for the interconversion of oximes with other carbonyl compounds or hydroxylamines, representing a form of dynamic covalent chemistry.
The generally accepted mechanism for acid-catalyzed oxime formation and exchange proceeds through a series of reversible steps. The reaction is typically fastest in mildly acidic conditions, usually at a pH of around 4. rsc.org This is because the mechanism involves a delicate balance between the protonation of the reactants and the nucleophilicity of the attacking species.
The process initiates with the protonation of the carbonyl compound that is to be exchanged with the oxime. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, a hydroxylamine attacks the protonated carbonyl group, forming a tetrahedral intermediate known as a carbinolamine.
This intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The elimination of water results in the formation of a protonated imine, which then deprotonates to yield the final oxime product. The entire process is reversible, and the position of the equilibrium can be influenced by the reaction conditions and the relative stabilities of the reactants and products.
A key aspect of the acid catalysis is that at very low pH (typically below 3), the rate of reaction can decrease. nih.gov This is attributed to the protonation of the hydroxylamine nucleophile, which significantly reduces its nucleophilicity and hinders the initial attack on the carbonyl carbon. nih.gov
Recent research has also explored an acid-catalyzed metathesis mechanism for the dynamic exchange of oximes, particularly in the context of creating dynamic covalent networks. rsc.org This proposed mechanism involves a four-membered cyclic intermediate and is supported by both experimental and computational studies. rsc.org The rate of this metathesis reaction is sensitive to the electronic effects of the substituents on the aromatic ring. rsc.org
The following table illustrates the expected relative rates of acid-catalyzed oxime exchange for various substituted benzaldehyde oximes, based on the electronic nature of the substituents. This data is representative and based on general principles of physical organic chemistry, as direct comparative studies including this compound are not prevalent in the literature.
| Substituent on Benzaldehyde Ring | Electronic Effect | Expected Relative Rate of Exchange |
| 4-Nitro | Electron-withdrawing | Slower |
| 4-Chloro | Electron-withdrawing (inductive) | Slower |
| Unsubstituted (Benzaldehyde oxime) | Neutral | Baseline |
| 4-Methyl | Electron-donating | Faster |
| 2-Ethoxy-3-methoxy | Electron-donating | Faster |
| 4-Methoxy | Electron-donating | Faster |
Stereochemical and Conformational Analysis of Benzaldehyde, 2 Ethoxy 3 Methoxy , Oxime
Elucidation of E/Z Isomerism and Stereoisomer Distribution
The carbon-nitrogen double bond in oximes restricts free rotation, leading to the existence of geometric isomers, designated as E and Z. In the context of aldoximes, the E isomer has the hydroxyl group oriented anti (trans) to the aldehyde hydrogen, while the Z isomer has the hydroxyl group syn (cis) to it. The distribution of these stereoisomers is influenced by synthetic conditions and the nature of substituents on the aromatic ring. For instance, the synthesis of benzaldehyde (B42025) oxime from benzaldehyde and hydroxylamine (B1172632) hydrochloride in methanol (B129727) at room temperature has been reported to yield a mixture of 9% E-isomer and 82% Z-isomer. wikipedia.org The ratio of isomers can be influenced by factors such as the solvent and the presence of acids or bases, which can catalyze the interconversion between the two forms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation of E and Z isomers of oximes. The chemical shift of the aldehydic proton (CH=N) is particularly diagnostic. Generally, the aldehydic proton of the E isomer resonates at a slightly different chemical shift compared to that of the Z isomer.
Nuclear Overhauser Effect (NOE) spectroscopy is a definitive method for assigning the stereochemistry of oxime isomers. An NOE is observed between two protons that are in close spatial proximity (typically < 5 Å). For an aldoxime, irradiation of the aldehydic proton (CH=N) will result in an NOE enhancement of the signal for the oxime hydroxyl proton (-OH) in the Z isomer, as these protons are on the same side of the C=N double bond. Conversely, in the E isomer, an NOE would be expected between the aldehydic proton and the ortho protons of the benzene (B151609) ring. In a study of ortho-disubstituted benzamidines, which share structural similarities with benzaldehyde oximes, NOE experiments were successfully used to distinguish between E and Z isomers. beilstein-journals.org
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Substituted Benzaldehyde Oximes in CDCl₃
| Compound | Aldehydic Proton (CH=N) | Aromatic Protons | Other Protons |
|---|---|---|---|
| (E)-Benzaldehyde oxime | 8.17 | 7.60-7.30 (m, 5H) | 8.75 (s, 1H, OH) |
| (E)-4-Methylbenzaldehyde oxime | 8.13 | 7.47 (d, 2H), 7.19 (d, 2H) | 2.36 (s, 3H, CH₃) |
This table presents data for related compounds to illustrate general trends.
X-ray crystallography provides unambiguous proof of the solid-state structure of a molecule, including its stereochemistry and conformation. While a crystal structure for Benzaldehyde, 2-ethoxy-3-methoxy-, oxime has not been reported, the crystal structure of its precursor, 4-ethoxy-3-methoxybenzaldehyde, reveals important conformational information about the substituted benzene ring. In this structure, all non-hydrogen atoms are approximately coplanar, with a slight deviation of the ethoxy group from this plane. nih.gov The molecules in the crystal are linked by weak C-H···O interactions. nih.gov This suggests that the substituted phenyl ring in the corresponding oxime is likely to adopt a largely planar conformation.
Studies on other substituted benzaldehyde oximes have shown that intermolecular hydrogen bonding involving the oxime group is a common feature in their crystal structures. researchgate.net The specific packing arrangement and hydrogen bonding network would depend on the nature and position of the substituents on the benzene ring.
Tautomerism and Isomerization Dynamics in Substituted Benzaldehyde Oximes
Oximes can exist in equilibrium with their tautomeric forms, nitrones, through a process of proton transfer. This oxime-nitrone tautomerism has been a subject of computational and experimental studies. High-level DFT calculations have suggested that the isomerization may be more favorable through a bimolecular process involving two oxime molecules, rather than a simple unimolecular 1,2-hydrogen shift. rsc.org The position of this equilibrium is influenced by factors such as the substituents on the molecule and the solvent. In some cases, the presence of functional groups that facilitate hydrogen shifts can lead to a detectable population of the nitrone tautomer at equilibrium. rsc.org
Furthermore, the reaction of oximes can sometimes proceed through the less stable but more reactive nitrone tautomer. rsc.org In the context of this compound, the electron-donating nature of the ethoxy and methoxy (B1213986) groups would influence the electron density at the oxime nitrogen, thereby affecting the tautomeric equilibrium. Additionally, intramolecular hydrogen bonding between the ortho-substituents and the oxime group could play a role in stabilizing one tautomer over the other. nih.gov
The interconversion between E and Z isomers of oximes is a dynamic process that can be studied to determine its kinetic and thermodynamic parameters. This isomerization can be catalyzed by acids. mdpi.com A study on the interconversion and hydrolysis of (E)- and (Z)-p-methoxybenzaldehyde oximes in aqueous perchloric acid revealed that the isomerization and hydrolysis proceed through a common tetrahedral intermediate. researchgate.net
At low acid concentrations, the attack of water on the protonated oxime is the rate-determining step for hydrolysis, and distinct isomerization is not observed. researchgate.net However, at higher acid concentrations, the E to Z isomerization becomes a faster, observable reaction that competes with hydrolysis. researchgate.net For the neutral p-methoxybenzaldehyde oximes, the equilibrium constant KT = [E]/[Z] was found to be 8, indicating a preference for the E isomer. researchgate.net The activation energy for the E/Z isomerization of ortho-disubstituted benzamidines, which can be controlled by pH, has been determined using variable temperature NMR, with a calculated activation energy of 77 kJ·mol⁻¹ for the molecular form. beilstein-journals.org These findings suggest that the E/Z interconversion of this compound would also be acid-catalyzed and that the relative stability of the isomers would be influenced by the electronic effects of the substituents.
Table 2: Thermodynamic and Kinetic Data for the Isomerization of p-Methoxybenzaldehyde Oxime
| Parameter | Value | Conditions |
|---|---|---|
| KT ([E]/[Z]) | 8 | Neutral species |
| pKₐ (E isomer) | -0.55 | Aqueous perchloric acid |
This table presents data for a related compound to illustrate the principles of E/Z isomerization.
Conformational Preferences and Intramolecular Interactions
The conformational preferences of this compound are determined by the interplay of steric and electronic effects of the substituents. The ethoxy and methoxy groups at the 2- and 3-positions of the benzene ring can influence the orientation of the oxime moiety relative to the ring.
Intramolecular hydrogen bonding can significantly impact the conformation. For example, in pyridine-2-carboxaldoxime, a strong intramolecular hydrogen bond is formed, which influences its reactivity. nih.gov In the case of this compound, there is a possibility of an intramolecular hydrogen bond between the oxime hydroxyl group and the oxygen atom of the ortho-ethoxy substituent. This interaction would favor a specific conformation where the oxime group is oriented towards the ethoxy group.
Computational studies on substituted benzaldehyde oximes have shown that para substituents have a minimal effect on the O-H bond dissociation energies (BDEs) of benzaldoximes. researchgate.net However, the presence of ortho substituents, such as the ethoxy group in the target molecule, would likely have a more pronounced effect on the local geometry and electronic structure due to steric hindrance and potential intramolecular interactions. The planarity of the molecule, as suggested by the crystal structure of the parent aldehyde, would be a key factor in determining the extent of conjugation and electronic communication between the substituents and the oxime functional group. nih.gov
Rotational Barriers Around C=N and Adjacent C-C Bonds
The rotation around the carbon-nitrogen double bond (C=N) of an oxime is generally highly restricted, leading to the possibility of E/Z isomerism. The energy barrier for this rotation is significant, meaning that the isomers are typically stable and separable under normal conditions. The specific configuration (E or Z) adopted by this compound would likely be influenced by the steric bulk of the ortho-ethoxy group and potential intramolecular hydrogen bonding.
Rotation around the single bond connecting the benzene ring to the oxime group (C-C) is also a key conformational feature. The barrier to this rotation in substituted benzaldehydes is influenced by the electronic and steric nature of the substituents. For instance, ortho substituents can significantly raise the rotational barrier due to steric hindrance with the oxime moiety. Theoretical calculations on benzaldehyde itself have shown that the barrier to internal rotation is a subject of ongoing research, with discrepancies between experimental and theoretical values. nist.gov
Role of Substituents (ethoxy, methoxy) on Conformational Landscape
The ethoxy and methoxy groups at the ortho and meta positions, respectively, are expected to play a crucial role in defining the conformational preferences of the molecule.
Steric Effects: The ortho-ethoxy group, being relatively bulky, would likely exert a significant steric influence. This could favor a non-planar arrangement where the oxime group is twisted out of the plane of the benzene ring to minimize steric clash. This steric hindrance would also influence the preference for the E or Z isomer of the oxime.
Electronic Effects: Both the ethoxy and methoxy groups are electron-donating through resonance. These electronic effects can influence the electron density distribution in the benzene ring and the C=N bond, which in turn can affect bond lengths and rotational barriers. Studies on other substituted benzaldehydes have shown that electron-donating and electron-withdrawing groups can modulate the conformational energies. researchgate.net The interplay between the electron-donating nature of the alkoxy groups and their steric bulk would ultimately determine the most stable conformation(s). Research on para-substituted benzaldehyde derivatives has demonstrated that the push/pull electronic strength of substituents has a measurable effect on molecular conformation. nih.gov
A computational study on the related molecules 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime utilized Density Functional Theory (DFT) to determine their most probable geometries, highlighting the utility of such methods in conformational analysis. researchgate.net Similar dedicated studies on this compound are required to move beyond these general principles and provide specific, scientifically validated data.
Spectroscopic and Advanced Analytical Characterization Methodologies for Benzaldehyde, 2 Ethoxy 3 Methoxy , Oxime
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of "Benzaldehyde, 2-ethoxy-3-methoxy-, oxime". Advanced NMR techniques, including multi-dimensional experiments, offer a detailed map of the atomic-level connectivity and spatial relationships within the molecule.
Multi-dimensional NMR experiments are indispensable for assembling the complete chemical structure of "this compound". These techniques resolve spectral overlap that can occur in one-dimensional (1D) spectra and reveal through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure. For "this compound," COSY would be crucial for confirming the connectivity within the ethoxy group and tracing the coupling network of the aromatic protons.
Heteronuclear Single Quantum Coherence (HMQC): HMQC spectroscopy correlates the chemical shifts of protons directly to the carbon atoms to which they are attached. This is vital for assigning the carbon signals in the ¹³C NMR spectrum. For instance, it would definitively link the ethoxy methylene (B1212753) protons to their corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for piecing together the molecular skeleton. In the case of "this compound," HMBC would show correlations from the aromatic protons to the quaternary carbons of the benzene (B151609) ring and the oxime carbon, confirming the substitution pattern and the connection of the oxime group.
Table 1: Predicted NMR Data for Benzaldehyde (B42025), 2-ethoxy-3-methoxy-, oxime
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Oxime-CH | 8.1 - 8.5 | 145 - 150 | Aromatic C, Oxime-NOH |
| Aromatic-H | 6.8 - 7.5 | 110 - 155 | Other Aromatic C/H, Oxime-CH |
| Methoxy-H | 3.8 - 4.0 | 55 - 60 | Aromatic C |
| Ethoxy-CH₂ | 4.0 - 4.2 | 63 - 68 | Aromatic C, Ethoxy-CH₃ |
| Ethoxy-CH₃ | 1.3 - 1.5 | 14 - 16 | Ethoxy-CH₂ |
| Oxime-OH | 9.0 - 11.0 | - | Oxime-CH |
Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
The oxime functional group in "this compound" can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond. Dynamic NMR (DNMR) is a powerful technique to study the kinetics of the interconversion between these isomers. By monitoring the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of isomerization increases. From this data, the activation energy and other kinetic parameters for the rotational barrier can be calculated. Additionally, DNMR can be used to study the rate of proton exchange of the oxime hydroxyl (-OH) group with solvent or other exchangeable protons.
Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for confirming the molecular weight of "this compound" and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of "this compound" (C₁₀H₁₃NO₃). Confirming the exact mass provides strong evidence for the molecular formula and rules out other potential structures with the same nominal mass. For the related compound 2-ethoxy-3-methoxybenzaldehyde (B1295153), predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 181.08592 and [M+Na]⁺ at 203.06786. uni.lu Similar predictions can be made for the oxime derivative.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₁₃NO₃)
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 196.0968 |
| [M+Na]⁺ | 218.0788 |
| [M-H]⁻ | 194.0823 |
| [M+K]⁺ | 234.0527 |
Note: These m/z values are calculated based on the exact masses of the elements and represent theoretical predictions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to probe the functional groups present in "this compound". These methods are based on the principle that chemical bonds vibrate at specific frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands for the functional groups present. For "this compound," key vibrational modes would include the O-H stretch of the oxime, the C=N stretch of the oxime, the C-O stretches of the ethoxy and methoxy (B1213986) groups, and the various C-H and C=C vibrations of the aromatic ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum. For instance, the C=N double bond and the aromatic ring breathing modes often give rise to strong Raman signals.
Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups within the molecule, confirming its identity and offering insights into its conformational properties.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
|---|---|---|---|
| Oxime -OH | O-H stretch | 3100 - 3500 (broad) | Weak |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Strong |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Strong |
| Oxime C=N | C=N stretch | 1620 - 1680 | Medium-Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Strong |
| Ether C-O | C-O stretch | 1000 - 1300 | Medium |
| Oxime N-O | N-O stretch | 900 - 970 | Medium |
Note: The frequency ranges and intensities are approximate and can be influenced by the specific chemical environment and molecular conformation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For "this compound," the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* transitions within the aromatic system and the C=N chromophore of the oxime group.
Detailed research findings on analogous aromatic oximes indicate that they typically exhibit strong absorbance in the UV region. researchgate.net The electronic spectrum is influenced by the substituted benzene ring and the oxime functional group. The primary absorption bands are generally associated with the π → π* transitions of the conjugated system. In a neutral aqueous solution (e.g., pH 7.4), aromatic oximes are expected to absorb in the range of 280–305 nm. researchgate.net
Furthermore, the pH of the medium can significantly influence the UV-Vis spectrum. In the presence of a base, the oxime hydroxyl group can be deprotonated to form an oximate anion. This deprotonation extends the conjugation of the system, resulting in a bathochromic shift (a shift to a longer wavelength). For similar compounds, this shift can move the absorption maximum to the 330–360 nm range, which is indicative of the π → π* transitions within the more delocalized anionic system. researchgate.net
While specific experimental data for "this compound" is not extensively documented in readily available literature, the expected electronic transitions are summarized in the table below based on the general behavior of aromatic oximes.
| Transition Type | Involved Chromophore | Expected Wavelength Range (nm) | Notes |
| π → π | Aromatic Ring & C=N | 280 - 305 | In neutral media. researchgate.net |
| n → π | Oxime Group (N-OH) | Longer wavelength, lower intensity | Often overlaps with stronger π → π* bands. |
| π → π* (Anion) | Deprotonated Oximate | 330 - 360 | Observed in basic media. researchgate.net |
This interactive table summarizes the expected electronic transitions for this compound based on analogous compounds.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of "this compound" and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity determination and quantification of non-volatile, thermally sensitive compounds like oximes. A reverse-phase (RP-HPLC) method is typically suitable for analyzing "this compound."
Method development for this compound would be based on principles applied to its parent aldehyde, "2-Ethoxy-3-methoxybenzaldehyde". sielc.com A C18 or similar non-polar stationary phase column would be effective. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), formic acid is the preferred modifier. sielc.com Detection is typically performed using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima.
The table below outlines a potential HPLC method based on the analysis of the closely related starting material.
| Parameter | Condition | Purpose |
| Column | Newcrom R1 (or similar C18) sielc.com | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile (MeCN) and Water sielc.com | Elutes the compound from the column. |
| Modifier | Phosphoric Acid or Formic Acid sielc.com | Improves peak shape and resolution. |
| Detection | UV Detector (e.g., at λmax) | Quantifies the analyte based on UV absorbance. |
| Application | Purity assessment, impurity isolation, pharmacokinetic studies. sielc.com |
This interactive table presents a typical set of HPLC conditions for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for separating and identifying volatile and semi-volatile compounds. While "this compound" may have limited volatility due to the polar oxime group, GC-MS analysis is still feasible, particularly for assessing volatile impurities or for analyzing volatile derivatives of the compound.
For direct analysis, a high-temperature capillary column with a polar stationary phase would be required. However, a common strategy to improve the chromatographic behavior of polar compounds like oximes is derivatization. Silylation, for example, involves reacting the hydroxyl group of the oxime with a silylating agent (e.g., BSTFA) to produce a more volatile trimethylsilyl (B98337) (TMS) ether. This derivative would exhibit better peak shape and thermal stability during GC analysis.
The mass spectrometer detector provides crucial structural information. Upon ionization (typically via electron ionization), the molecule fragments in a predictable manner. The resulting mass spectrum, a fingerprint of the molecule, can be used for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. This makes GC-MS an excellent tool for confirming the identity of the main component and for identifying trace-level impurities or byproducts from the synthesis.
Advanced Research Applications in Materials Science and Ligand Chemistry of Benzaldehyde, 2 Ethoxy 3 Methoxy , Oxime
Role as Synthetic Intermediates in Complex Organic Synthesis
As a synthetic intermediate, Benzaldehyde (B42025), 2-ethoxy-3-methoxy-, oxime serves as a foundational molecule for constructing more elaborate chemical structures. The oxime group is a rich hub of reactivity, enabling transformations into various other functional groups and facilitating the assembly of intricate molecular frameworks.
The structure of Benzaldehyde, 2-ethoxy-3-methoxy-, oxime is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. morressier.comresearchgate.net These reactions often proceed through radical or radical ion intermediates, particularly under oxidative conditions. morressier.comnih.gov For instance, oxidative cyclization can be initiated by photoinduced electron transfer, where the aromatic ring acts as an internal nucleophile, attacking the electrophilic nitrogen of the oxime ether radical cation. nih.gov This process leads to the formation of fused ring systems. nih.gov Research on related benzaldehyde oxime ethers has shown that this methodology is a viable strategy for synthesizing complex heteroaromatic structures like phenanthridines. nih.gov The presence of the ethoxy and methoxy (B1213986) groups on the benzene (B151609) ring can influence the electron density and regioselectivity of the cyclization, offering a pathway to specifically substituted heterocyclic products. nih.gov
Oxime-containing compounds are valuable monomers for creating novel polymers. eajournals.orgresearchgate.net this compound can be used in condensation polymerization, for example, by reacting with formaldehyde (B43269) to create terpolymer resins. researchgate.net The resulting polymers often exhibit enhanced thermal stability. researchgate.net
More advanced applications leverage the formation of the oxime bond in what is known as "click chemistry". researchgate.netrsc.org This highly efficient and selective reaction between an alkoxyamine and a carbonyl group (or vice versa) allows for the construction of complex and well-defined polymeric architectures under mild conditions. researchgate.netrsc.org The reversible nature of the oxime linkage can also be exploited to create dynamic materials, such as macromolecular stars that can be assembled and disassembled by competitive exchange reactions. rsc.org This allows for the development of "smart" polymers that can reconfigure in response to specific chemical stimuli. rsc.org
The oxime functional group is a versatile precursor that can be readily converted into several other important chemical functionalities, including amines, nitriles, and carbonyl compounds. researchgate.netorganic-chemistry.orgniscpr.res.inwikipedia.org
Amines : The reduction of oximes is a standard method for synthesizing primary amines. researchgate.netnih.gov This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), as well as through catalytic hydrogenation. researchgate.netnih.gov The choice of reagent can be tailored to be compatible with other functional groups in the molecule. researchgate.netuc.pt The resulting primary amine derived from this compound is a valuable building block for pharmaceuticals and agrochemicals.
Nitriles : Aldoximes, such as this compound, can be dehydrated to form the corresponding nitriles. organic-chemistry.orgwikipedia.orgresearchgate.net This transformation is a key synthetic route to aromatic nitriles. organic-chemistry.org The reaction can be carried out using various dehydrating agents, including propylphosphonic anhydride (B1165640) (T3P) or by employing catalytic methods. organic-chemistry.org Studies on substituted benzaldehyde oximes show that reaction conditions can be tuned to favor nitrile formation over the regeneration of the parent aldehyde. nih.govacs.org
Carbonyl Compounds : Oximes are widely used as protecting groups for aldehydes and ketones because they are stable under many reaction conditions but can be readily cleaved to regenerate the parent carbonyl compound. niscpr.res.inscielo.br This process, known as deoximation, can be accomplished through methods like acid-catalyzed hydrolysis or oxidation. niscpr.res.inthieme-connect.com A variety of reagents have been developed for oxidative cleavage to ensure high yields and compatibility with sensitive functional groups. niscpr.res.inorganic-chemistry.org The ability to regenerate 2-ethoxy-3-methoxybenzaldehyde (B1295153) from its oxime is crucial in multi-step synthetic sequences. scielo.br
Table 1: Synthetic Transformations of this compound
| Starting Compound | Product Functional Group | Transformation Type | Typical Reagents/Conditions |
|---|---|---|---|
| This compound | Primary Amine | Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd), Borane Complexes (BH₃) researchgate.netnih.govnih.gov |
| This compound | Nitrile | Dehydration | Propylphosphonic anhydride (T3P), Oxalyl chloride/Triethylamine, SO₂F₂ organic-chemistry.orgresearchgate.net |
| This compound | Carbonyl (Aldehyde) | Hydrolysis / Deoximation | Acidic Hydrolysis (e.g., HCl), Oxidative Cleavage (e.g., with CuCl₂, N-bromosuccinimide) niscpr.res.inthieme-connect.comorganic-chemistry.org |
Ligand Design and Coordination Chemistry for Catalysis
The nitrogen and oxygen atoms of the oxime group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. at.ua Ligands are molecules that donate electrons to a central metal atom to form a coordination complex, many of which are highly effective catalysts.
This compound, or more commonly, derivatives synthesized from its parent aldehyde, can act as ligands for a wide range of transition metals. asianpubs.orgmedjchem.com For instance, thiosemicarbazone derivatives of 2-ethoxy-3-methoxybenzaldehyde have been used to synthesize rhenium(I) complexes. researchgate.net In these complexes, the ligand coordinates to the metal center, and the resulting structure can be characterized using methods like X-ray diffraction. researchgate.net The synthesis typically involves reacting the ligand with a metal salt, such as a metal halide, in a suitable solvent. researchgate.net The resulting coordination polyhedron around the metal center is often a distorted octahedron. researchgate.net The synthesis of such complexes is a critical first step in exploring their potential catalytic activity or other material properties. asianpubs.org
The way a ligand binds to a metal is known as its coordination mode. researchgate.net Oxime-based ligands can coordinate to a metal ion in several ways, but a common mode is as a bidentate ligand, forming a stable five-membered chelate ring through both the nitrogen and oxygen atoms of the oxime group. researchgate.netresearchgate.net
The stability of a metal complex in solution is quantified by its stability constant (K). scispace.comchemguide.co.uk A larger stability constant indicates a stronger interaction between the metal and the ligand, resulting in a more stable complex. scispace.comchemguide.co.uk The stability of complexes formed with ligands like this compound is influenced by several factors, including the nature of the central metal ion and the chelate effect. scispace.com The chelate effect describes the enhanced stability of complexes containing multidentate ligands (which bind at multiple points) compared to those with unidentate ligands. chemguide.co.uk The thermodynamic stability of these complexes is a crucial parameter for their application in areas like catalysis, as it determines the concentration and longevity of the active species in solution. scispace.comresearchgate.net
Table 2: Coordination Properties of Oxime-Type Ligands
| Ligand Type | Potential Metal Ions | Common Coordination Modes | Key Stability Factor |
|---|---|---|---|
| Substituted Benzaldehyde Oximes | Cu(II), Ni(II), Co(II), Zn(II), Re(I) asianpubs.orgresearchgate.net | N,O-bidentate chelation researchgate.net | Chelate Effect chemguide.co.uk |
| Thiosemicarbazone derivatives of substituted benzaldehydes | Re(I) researchgate.net | N,S-bidentate chelation researchgate.net | Formation of stable 5-membered rings researchgate.net |
Application of Metal-Oxime Complexes in Catalytic Transformations
Oximes are exceptionally versatile ligands in coordination and organometallic chemistry. bohrium.com Their ability to be synthesized from a vast library of aldehydes and ketones allows for fine-tuning of their structural and electronic properties. bohrium.com When complexed with transition metals, oxime ligands create robust and efficient catalysts for a variety of organic transformations. researchgate.netresearchgate.net
The nitrogen and oxygen atoms of the oxime group (C=N-OH) can coordinate to metal centers, often acting as deprotonated, bidentate chelating ligands. researchgate.netwikipedia.org Aromatic oximes, such as derivatives of this compound, are particularly notable for their ability to undergo directed ortho-metalation, leading to the formation of highly stable palladacycles. researchgate.net These metallacycle catalysts have demonstrated remarkable activity in important carbon-carbon bond-forming reactions. researchgate.net For instance, oxime-derived palladacycles have been successfully employed as catalysts in Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira coupling reactions. researchgate.net
The catalytic activity of such complexes is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating ethoxy and methoxy groups on the specified benzaldehyde oxime would likely enhance the electron density on the palladium center in a corresponding palladacycle. This modification could modulate the catalytic cycle's efficiency, potentially improving reaction rates or altering selectivity compared to unsubstituted analogues.
Beyond palladium, oximes form stable and catalytically active complexes with a range of other transition metals, including cobalt. researchgate.net Cobaloximes, which are cobalt complexes containing glyoxime (B48743) ligands, are well-known vitamin B12 mimics and serve as effective catalysts for radical and cationic cyclizations. researchgate.net The structural similarity suggests that complexes of this compound could also exhibit interesting catalytic properties in radical-mediated transformations. The broader field has seen metal-oxime complexes applied as catalysts for reactions ranging from the dehydration of aldoximes to nitriles to various cross-coupling reactions. at.uaresearchgate.net
Table 1: Examples of Metal-Oxime Catalyzed Reactions This table is generated based on data for various oxime ligands to illustrate the potential applications of complexes derived from this compound.
| Metal Center | Oxime Ligand Type | Catalytic Transformation | Reference |
|---|---|---|---|
| Palladium | Aromatic Oximes | Mizoroki-Heck Reaction | researchgate.netresearchgate.net |
| Palladium | Aromatic Oximes | Suzuki-Miyaura Coupling | researchgate.net |
| Palladium | Aromatic Oximes | Sonogashira Coupling | researchgate.net |
| Cobalt | Dioximes (Cobaloximes) | Radical Cyclizations | researchgate.net |
| Osmium | Guanidinate/Oxime | Dehydration of Aldoximes to Nitriles | researchgate.net |
| Copper | Salicylaldoxime | Oxidation Reactions | ias.ac.in |
Development of Dynamic Materials and Covalent Adaptable Networks (CANs)
The oxime functional group is a cornerstone of dynamic covalent chemistry, which is leveraged to create intelligent and responsive materials. rsc.org Covalent Adaptable Networks (CANs) are a class of polymer materials that, like traditional thermosets, possess high dimensional stability and mechanical robustness. wikipedia.orgtandfonline.com However, they are distinguished by the presence of dynamic covalent bonds within their cross-linked network, which allows them to be reprocessed, reshaped, and even self-healed upon the application of an external stimulus like heat or a change in pH. wikipedia.orgrsc.org
The formation of an oxime bond from an aldehyde or ketone and a hydroxylamine (B1172632) is a highly efficient and reversible reaction. rsc.org This reversibility, particularly in the presence of a catalyst or competing small molecules, makes the oxime linkage an excellent candidate for creating dynamic polymer networks. rsc.orgrsc.org Compared to other dynamic bonds like imines, oximes generally exhibit greater stability, especially towards hydrolysis, which is advantageous for creating materials that are robust under ambient conditions but reconfigurable when desired. rsc.orgpublons.com
In a typical approach, polymer chains are functionalized with either aldehyde/ketone groups or hydroxylamine groups. Cross-linking these chains using a complementary multifunctional linker results in a network held together by oxime bonds. The network's topology can be rearranged through an exchange reaction mechanism. rsc.orgrsc.org For example, introducing a monofunctional alkoxyamine or a carbonyl compound can lead to a competitive exchange that breaks the cross-links, causing the material to flow or dissolve. rsc.orgrsc.org This process allows for the reprocessing and recycling of the polymer material. rsc.org Recent research has explored an acid-catalyzed oxime metathesis mechanism, further expanding the versatility of oxime-based CANs. rsc.org The substituents on the benzaldehyde oxime, such as the 2-ethoxy-3-methoxy groups, would influence the kinetics of both the formation and the dynamic exchange of the oxime linkage, providing a handle to tune the material's reprocessing temperature and stress relaxation behavior. mdpi.com
Table 2: Comparison of Dynamic Covalent Bonds in CANs This table provides a general comparison of common dynamic chemistries to contextualize the utility of oxime linkages.
| Dynamic Bond | Exchange Mechanism | Typical Stimulus | Hydrolytic Stability |
|---|---|---|---|
| Oxime | Associative (Exchange) | Acid/Heat, Competitive Molecules | Moderate to High |
| Imine (Schiff Base) | Associative (Exchange) | Acid/Water | Low |
| Boronic Ester | Dissociative/Associative | Water, Diols | Low to Moderate |
| Disulfide | Associative (Exchange) | Redox, Light, Heat | Moderate |
| Hindered Urea | Dissociative | Heat | High |
Self-assembly is a powerful bottom-up approach for constructing complex, ordered nanostructures. The specificity and efficiency of oxime ligation make it a valuable tool for preparing bespoke molecular building blocks (amphiphiles) that can spontaneously organize into functional materials. rsc.org An amphiphile possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. In an aqueous environment, these molecules assemble to minimize unfavorable interactions, leading to structures like micelles, vesicles, or nanofibers. nih.govnih.gov
Researchers have successfully used oxime chemistry to conjugate hydrophilic peptide sequences (bearing a hydroxylamine group) to hydrophobic aldehyde tails. rsc.org The resulting peptide amphiphiles self-assemble in water to form well-defined nanofibers and other microstructures. rsc.org This strategy simplifies the synthesis of complex amphiphiles and allows for the rapid generation of libraries for screening self-assembly behavior. rsc.org
Another elegant approach combines block copolymer self-assembly with dynamic oxime chemistry. Amphiphilic block copolymers, containing a hydrophobic block functionalized with ketone groups, can first self-assemble into micelles in water. rsc.orgrsc.orgucsf.edu The subsequent addition of a multifunctional alkoxyamine cross-linker connects these micelles through stable oxime linkages, forming "macromolecular stars" or dynamic nanoparticles. rsc.orgrsc.org These nanostructures are responsive; the oxime cross-links can be dissociated under acidic conditions or in the presence of competing molecules, allowing the structure to deconstruct on demand. rsc.orgucsf.edu The aromatic and alkoxy-substituted head group of this compound could be incorporated into such designs, where it would influence the packing, stability, and potential for π-stacking interactions within the self-assembled architecture. rsc.org
Table 3: Self-Assembled Structures from Oxime Derivatives This table summarizes examples of supramolecular structures formed using oxime chemistry as a key synthetic or dynamic component.
| Building Block | Assembly Method | Resulting Structure | Driving Force(s) | Reference(s) |
|---|---|---|---|---|
| Peptide-Aldehyde Conjugates | Oxime Ligation & Spontaneous Assembly | Nanofibers, Micro-fibres | Hydrophobicity, Hydrogen Bonding | rsc.org |
| Ketone-functional Block Copolymers | Micellization & Oxime Cross-linking | Macromolecular Stars (Dynamic Nanoparticles) | Hydrophobicity, Covalent Cross-linking | rsc.orgrsc.orgucsf.edu |
| Amphiphilic Zwitterions/Polyoxometalates | Co-assembly | Onion-like Vesicles, Spherical Microstructures | Electrostatic Interactions, Hydrophobicity | researchgate.net |
Future Research Directions and Emerging Methodologies for Benzaldehyde, 2 Ethoxy 3 Methoxy , Oxime
Development of Novel and More Sustainable Synthetic Routes
The classical synthesis of oximes involves the condensation of an aldehyde or ketone with hydroxylamine (B1172632), often using a base and an alcoholic or aqueous medium. wikipedia.orgorientjchem.org While effective, traditional methods for synthesizing Benzaldehyde (B42025), 2-ethoxy-3-methoxy-, oxime can be improved by focusing on green chemistry principles. Future research should target the development of synthetic routes that are more environmentally benign, efficient, and cost-effective.
Key areas for investigation include:
Catalyst Development: Research into novel catalysts can significantly enhance reaction efficiency. While metal salts like copper sulfate (CuSO₄) have been used to catalyze oximation reactions, future work could explore the use of reusable solid catalysts, such as nano silica-supported sulfuric acid, or metal-organic frameworks (MOFs) to facilitate easier separation and recycling, thereby reducing waste. thieme-connect.comresearchgate.net
Green Solvents: The replacement of traditional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a critical goal. Investigating the kinetics and yield of the oximation reaction in these media could lead to more sustainable processes.
Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation or ultrasonication, can often dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net A comparative study of these methods for the synthesis of Benzaldehyde, 2-ethoxy-3-methoxy-, oxime would be highly valuable.
| Parameter | Traditional Method | Potential Sustainable Method |
|---|---|---|
| Solvent | Methanol (B129727), Ethanol (B145695) | Water, Supercritical CO₂, Bio-solvents |
| Catalyst | Homogeneous bases (e.g., NaOH) or metal salts | Heterogeneous catalysts (e.g., Nano SiO₂/H₂SO₄), Biocatalysts |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Sonication |
| Waste Profile | Higher solvent waste, difficult catalyst recovery | Reduced solvent use, catalyst recyclability |
Exploration of Under-researched Reactivity Pathways and Stereoselective Control
The oxime functional group is a versatile synthetic building block with diverse reactivity modes. nsf.govresearchgate.net For this compound, future research should focus on two key areas: achieving precise stereoselective control and exploring novel reaction pathways beyond simple hydrolysis or rearrangement.
Stereoselective Control: Like most aldoximes, this compound can exist as two geometric isomers (E and Z). These isomers can have different physical properties and biological activities. thieme-connect.com Traditional synthesis often yields a mixture of isomers. researchgate.net A significant research direction is the development of catalytic systems that can selectively produce one isomer over the other. For instance, specific catalysts like CuSO₄ or K₂CO₃ have been shown to selectively synthesize E and Z isomers of other oximes, respectively, under mild, solid-state conditions. thieme-connect.comresearchgate.net Applying and optimizing such methods for the target molecule is a crucial next step. DFT mechanistic studies could also be employed to understand the origin of stereoselectivity in catalyzed hydrogenations or other transformations. nih.gov
Novel Reactivity: The reactivity of oximes extends to cycloadditions and N-O bond fragmentation to form iminyl radicals. nsf.gov These pathways are under-explored for highly substituted benzaldehyde oximes. Future work could investigate the participation of this compound in transition-metal-catalyzed reactions to synthesize novel nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry. acs.org The influence of the 2-ethoxy and 3-methoxy substituents on the electron density of the aromatic ring and the reactivity of the oxime group presents a fertile ground for fundamental synthetic research.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Future applications of AI in this context include:
Reaction Condition Optimization: ML models can be trained on large datasets of existing chemical reactions to predict the optimal conditions (catalyst, solvent, temperature, concentration) for a desired transformation. acs.orgnih.gov For the synthesis of this compound, an AI model could predict the conditions that maximize yield and stereoselectivity while minimizing by-product formation. chemai.io
Retrosynthesis and Pathway Discovery: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that might not be obvious to a human chemist. chemcopilot.com By analyzing vast reaction databases, these tools can identify non-obvious disconnections and suggest starting materials that are more sustainable or cost-effective.
Predicting Reactivity and Properties: Machine learning can also be used to predict the reactivity of the molecule in various chemical environments or to estimate its physicochemical properties. This predictive power can guide experimental efforts, saving significant time and resources by focusing on the most promising research avenues. nih.govresearchgate.net
| Research Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Synthesis Planning | AI-driven retrosynthesis tools | Discovery of novel, more efficient, and sustainable synthetic routes. chemcopilot.com |
| Reaction Optimization | Predictive models for reaction conditions | Rapid identification of optimal temperature, solvent, and catalyst, maximizing yield. nih.gov |
| Reactivity Exploration | Algorithms to predict outcomes of novel reactions | Prioritization of experiments and discovery of unexpected reactivity pathways. researchgate.net |
Advanced In Situ Spectroscopic Monitoring of Reaction Progress
To truly optimize and control the synthesis of this compound, a deep understanding of the reaction mechanism and kinetics is required. Advanced in situ spectroscopic techniques provide a window into the reaction as it happens, tracking the concentration of reactants, intermediates, and products in real-time without the need for sampling. spectroscopyonline.com
Future research should employ techniques such as:
Raman and FTIR Spectroscopy: These vibrational spectroscopy methods are powerful tools for monitoring the conversion of the aldehyde functional group and the formation of the C=N-OH oxime group. mdpi.com By tracking characteristic peaks, one can obtain precise kinetic data, identify transient intermediates, and understand the influence of different catalysts and conditions on the reaction rate. geochemicalperspectivesletters.org
NMR Spectroscopy: In situ NMR can provide detailed structural information about all species in the reaction mixture, making it invaluable for mechanistic investigations and for quantifying the ratio of E and Z isomers as they are formed.
Implementing these Process Analytical Technologies (PAT) can transform the synthesis from a batch-by-batch process to a highly controlled and reproducible manufacturing method, ensuring consistent product quality. spectroscopyonline.comxmu.edu.cn
Investigation of Single-Molecule Properties and Nanoscale Behavior
The behavior of molecules at the single-molecule and nanoscale levels can differ significantly from their bulk properties. The specific functional groups on this compound make it an interesting candidate for studies in molecular self-assembly and nanoscale electronics.
Surface Self-Assembly: The oxime group, with its hydrogen bond donor and acceptor capabilities, can direct the formation of ordered structures, such as dimers or catemers, in the solid state. scispace.com Future research could use techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) to investigate how this molecule self-assembles on various surfaces (e.g., gold, graphite). Understanding and controlling this two-dimensional organization is a key step toward building molecular-level devices.
Coordination Chemistry at the Nanoscale: Oximes are excellent ligands for metal ions. wikipedia.orgacs.org Research could explore the coordination of this compound to metal centers to create novel single-molecule magnets or catalysts. mdpi.com The electronic properties of such complexes could be tuned by the ethoxy and methoxy (B1213986) substituents.
Aromaticity and Ring Currents: Large porphyrin nanorings exhibit global aromaticity that can be controlled and measured. nih.govscispace.com While a single benzaldehyde derivative is much smaller, future theoretical and experimental studies could probe the local electronic structure and how the substituents influence the aromatic system of the benzene (B151609) ring, which could be relevant for its application in molecular electronics.
Design of Responsive Materials Utilizing Oxime Reversibility
One of the most exciting properties of the oxime linkage is its dynamic covalent nature. The oxime bond can be formed and broken under specific conditions, such as changes in pH or in the presence of a competitive aldehyde or hydroxylamine derivative. rsc.orgrsc.orgnih.gov This reversibility makes oximes ideal building blocks for creating "smart" or responsive materials.
Future research should focus on incorporating this compound as a monomer or cross-linker into polymer systems to create:
Self-Healing Materials: A polymer network cross-linked with reversible oxime bonds could be designed to repair itself after damage. When a fracture occurs, the broken bonds could be reformed upon application of a stimulus (e.g., heat or a change in pH), restoring the material's integrity. nsf.gov
Stimuli-Responsive Gels: Hydrogels are widely used in biomedical applications. By using the oxime as a cross-linker, it is possible to create gels that swell or degrade in response to specific triggers, allowing for the controlled release of encapsulated drugs. nih.gov The stability of the oxime bond is pH-dependent, making it particularly suitable for applications in environments with varying acidity. rsc.orgresearchgate.net
Dynamic Combinatorial Libraries: The reversible nature of oxime formation can be harnessed to create dynamic libraries of compounds for drug discovery or catalyst screening.
The unique substitution pattern of this compound may offer advantages in tuning the stability and kinetics of the oxime exchange reaction, providing finer control over the properties of the resulting dynamic materials.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Benzaldehyde, 2-ethoxy-3-methoxy-, oxime, and what yields are reported?
- Methodology : The compound can be synthesized via azlactone intermediates. For example, condensation of substituted benzaldehydes with glycine derivatives under acidic conditions yields azlactones, which can be hydrolyzed to the oxime. A reported yield of 65% was achieved using this method .
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst) to minimize side reactions. Monitor purity via HPLC or TLC.
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., ethoxy at C2, methoxy at C3) .
- IR Spectroscopy : Detect characteristic oxime (N–O) stretch near 1640 cm and aromatic C–O stretches for ethoxy/methoxy groups .
- Mass Spectrometry : Molecular ion peak at m/z 195.22 (CHNO) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Data :
- LogP : Estimated at ~1.5–2.0 (hydrophobic due to ethoxy/methoxy groups) .
- Stability : Oximes are prone to hydrolysis under strong acidic/basic conditions. Store in inert atmospheres at –20°C .
Advanced Research Questions
Q. How do electron-donating substituents (ethoxy, methoxy) influence the reactivity of the oxime group?
- Mechanistic Insight :
- Oxidation : Ethoxy/methoxy groups increase electron density on the aromatic ring, stabilizing intermediates during oxidation to nitroso compounds (e.g., using HO) .
- Reduction : Sodium borohydride selectively reduces the oxime to the amine, with substituents affecting reaction rates .
Q. What contradictions exist in reported physical data for this compound, and how can they be resolved?
- Conflict : Early literature (e.g., ) describes a hydroxy-methoxy variant (CHNO), while the target compound (CHNO) has ethoxy/methoxy groups .
- Resolution : Verify substituents via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .
Q. How can competing reaction pathways (e.g., isomerization vs. substitution) be controlled during functionalization?
- Experimental Design :
- Kinetic Control : Use low temperatures to favor substitution over isomerization.
- Catalysts : Lewis acids (e.g., ZnCl) promote nucleophilic substitution at the oxime group .
- Case Study : Substitution with amines under basic conditions yields imine derivatives with >80% selectivity .
Q. What computational tools are effective for predicting the spectroscopic properties of this compound?
- Tools :
- Gaussian 16 : Simulate IR/NMR spectra using B3LYP/6-311++G(d,p) basis set .
- PubChem Data : Cross-validate computed properties (e.g., molecular weight, SMILES) with experimental data .
Critical Analysis of Evidence
- Structural Ambiguities : (hydroxy-methoxy) and 20 (ethoxy-methoxy) highlight the need for precise substituent identification. Advanced techniques (e.g., X-ray crystallography) are recommended for confirmation.
- Reactivity Data : Oxidation/reduction conditions from are applicable but may require adjustment for ethoxy’s steric effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
